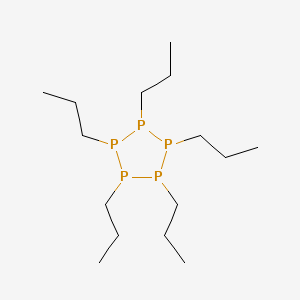
Pentaphospholane,pentapropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphospholane, pentapropyl- is an organophosphorus compound with the molecular formula C15H35P5 It consists of a pentaphospholane ring substituted with five propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentapropyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes. For example, the reaction of dipyrazolylphosphanes with secondary phosphanes such as Cy2PH or tBuPH can yield pentaphospholane derivatives . The reaction conditions often include the use of solvents like toluene or THF and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for pentaphospholane, pentapropyl- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Pentaphospholane, pentapropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentaphospholane oxides.
Reduction: Reduction reactions can convert pentaphospholane derivatives to their corresponding phosphine forms.
Substitution: Substitution reactions can replace one or more propyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentaphospholane, pentapropyl- can yield pentaphospholane oxides, while substitution reactions can produce a variety of substituted pentaphospholane derivatives .
Scientific Research Applications
Pentaphospholane, pentapropyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique structure makes it a subject of interest in the study of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Pentaphospholane, pentapropyl- is investigated for its potential use in materials science, including the development of new polymers and catalysts
Mechanism of Action
The mechanism of action of pentaphospholane, pentapropyl- involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The compound’s ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentaphospholane, pentapropyl- include other polyphosphorus compounds such as triphosphanes and tetraphosphanes. These compounds share similar structural motifs but differ in the number of phosphorus atoms and substituents.
Uniqueness
Pentaphospholane, pentapropyl- is unique due to its five-membered phosphorus ring and the presence of five propyl groups. This structure imparts distinct chemical properties, making it suitable for specific applications that other polyphosphorus compounds may not be able to achieve .
Properties
CAS No. |
55019-74-4 |
|---|---|
Molecular Formula |
C15H35P5 |
Molecular Weight |
370.31 g/mol |
IUPAC Name |
1,2,3,4,5-pentapropylpentaphospholane |
InChI |
InChI=1S/C15H35P5/c1-6-11-16-17(12-7-2)19(14-9-4)20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |
InChI Key |
RWILTFBFJGJNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCP1P(P(P(P1CCC)CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


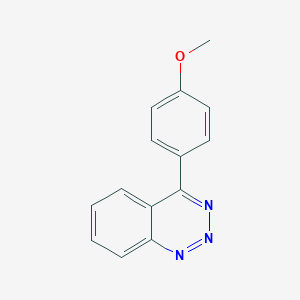
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)

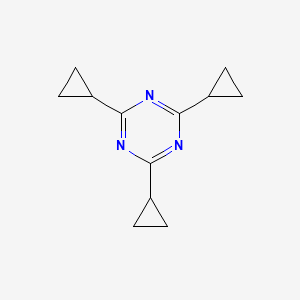
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
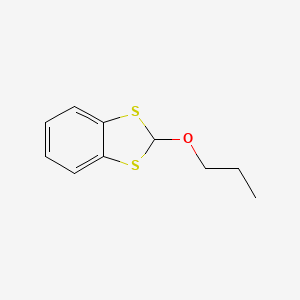

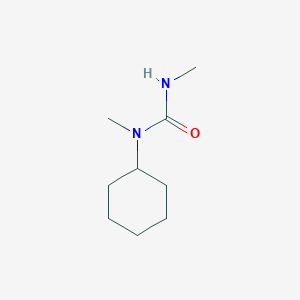
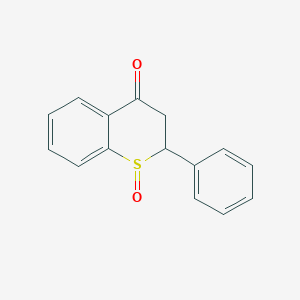
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
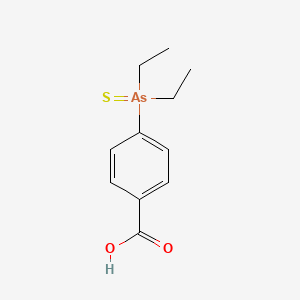
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
